Cas no 2228931-71-1 (4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol)

4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
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- 4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol
- 2228931-71-1
- EN300-1974437
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- インチ: 1S/C9H11F2NO2/c10-9(11,5-12)4-6-1-2-7(13)3-8(6)14/h1-3,13-14H,4-5,12H2
- InChIKey: WUWIFKAJQYFYMB-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1C=CC(=CC=1O)O)F
計算された属性
- せいみつぶんしりょう: 203.07578492g/mol
- どういたいしつりょう: 203.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974437-0.05g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1974437-0.25g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1974437-5g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1974437-5.0g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1974437-10.0g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1974437-1.0g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1974437-0.1g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1974437-0.5g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1974437-2.5g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1974437-1g |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol |
2228931-71-1 | 1g |
$1414.0 | 2023-09-16 |
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diol 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
4-(3-amino-2,2-difluoropropyl)benzene-1,3-diolに関する追加情報
4-(3-Amino-2,2-Difluoropropyl)Benzene-1,3-Diol: A Comprehensive Overview
4-(3-Amino-2,2-Difluoropropyl)Benzene-1,3-Diol, with the CAS number 2228931-71-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzene ring with hydroxyl groups at positions 1 and 3, and a substituted propyl chain at position 4. The propyl chain contains an amino group and two fluorine atoms at the 2-position, making it a structurally complex and potentially bioactive molecule.
The synthesis of 4-(3-Amino-2,2-Difluoropropyl)Benzene-1,3-Diol involves multi-step organic reactions, including nucleophilic substitutions and aromatic substitutions. Recent studies have highlighted the importance of fluorine atoms in modulating the physicochemical properties of organic compounds. In this compound, the two fluorine atoms at the 2-position of the propyl chain contribute to increased lipophilicity and stability, which are crucial for its potential applications in drug design.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules with therapeutic properties. For instance, researchers have explored its use in the development of novel antibiotics and anticancer agents. The presence of an amino group in the propyl chain allows for further functionalization, enabling the creation of derivatives with enhanced bioactivity.
In terms of pharmacokinetics, 4-(3-Amino-2,2-Difluoropropyl)Benzene-1,3-Diol exhibits favorable absorption profiles in preclinical models. Studies have shown that its hydroxyl groups enhance solubility in aqueous environments, while the fluorinated propyl chain improves membrane permeability. These properties make it an attractive candidate for drug delivery systems that require both solubility and bioavailability.
The latest research on this compound has also focused on its role in enzyme inhibition. Specifically, it has been shown to inhibit certain kinases involved in cellular signaling pathways associated with inflammation and cancer progression. This discovery underscores its potential as a lead compound for developing targeted therapies.
In addition to its pharmacological applications, 4-(3-Amino-2,2-Difluoropropyl)Benzene-1,3-Diol has garnered attention in materials science due to its unique electronic properties. Its structure allows for efficient electron transfer in certain polymer systems, making it a candidate for advanced materials used in electronics and energy storage.
The development of efficient synthetic routes for this compound remains an active area of research. Recent advancements have focused on using catalytic asymmetric synthesis to produce enantiomerically pure derivatives. Such methods not only improve yield but also reduce environmental impact compared to traditional synthesis techniques.
In conclusion, 4-(3-Amino-2,2-Difluoropropyl)Benzene-1,3-Diol, with CAS number 2228931-71-1, is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and favorable properties make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials development.
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